molecular formula C22H39N3O6 B077454 Boc-Pro-Leu-Val-Ome CAS No. 13650-75-4

Boc-Pro-Leu-Val-Ome

Cat. No.: B077454
CAS No.: 13650-75-4
M. Wt: 441.6 g/mol
InChI Key: KJJKZHILDMSZOS-ULQDDVLXSA-N
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Description

This compound is a derivative of a tetrapeptide and has gained attention due to its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. It is also known for its ability to inhibit the production of ATP in mitochondria by binding to the active site of bacterial topoisomerase IV .

Mechanism of Action

Target of Action

Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 . Its primary target is the active site of bacterial topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, playing a crucial role in processes such as DNA replication, transcription, and recombination.

Mode of Action

The compound binds to the active site of bacterial topoisomerase IV . This binding prevents the enzyme from cleaving DNA , thereby inhibiting its function and affecting the bacterial cell’s ability to replicate and transcribe DNA.

Result of Action

The binding of this compound to topoisomerase IV results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal processes of DNA replication and transcription in bacterial cells, potentially leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Pro-Leu-Val-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using tert-butyloxycarbonyl (Boc) group. The protected proline is then coupled with leucine and valine, which are also protected by Boc groups. The final step involves the esterification of the carboxyl group of valine with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Pro-Leu-Val-Ome undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free peptide.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Deprotection: Trifluoroacetic acid is commonly used for the removal of Boc protecting groups.

Major Products Formed

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free peptide without the Boc protecting groups.

Scientific Research Applications

Boc-Pro-Leu-Val-Ome has several scientific research applications, including:

    Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.

    Biology: The compound is used to study the inhibition of ATP production in mitochondria and its effects on cellular metabolism.

    Medicine: this compound has potential therapeutic applications as an antidepressant and anxiolytic agent.

    Industry: It is used in the development of peptide-based drugs and as a reference standard in pharmaceutical testing.

Comparison with Similar Compounds

Similar Compounds

    Boc-Val-Val-OMe: This compound is similar in structure and also forms β-sheet arrangements in crystalline form.

    Boc-Ile-Ala-OMe: Another similar compound that exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures.

Uniqueness

Boc-Pro-Leu-Val-Ome is unique due to its specific sequence of amino acids and its ability to inhibit ATP production in mitochondria. This property makes it a valuable compound for studying mitochondrial function and developing potential therapeutic agents .

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJKZHILDMSZOS-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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